Diphenyl phosphate dihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
10303-47-6 |
|---|---|
Molecular Formula |
C14H19O4P |
Molecular Weight |
282.27 g/mol |
IUPAC Name |
diphenyl hydrogen phosphate;methane |
InChI |
InChI=1S/C12H11O4P.2CH4/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;;/h1-10H,(H,13,14);2*1H4 |
InChI Key |
FGQWBIQFWQZRRS-UHFFFAOYSA-N |
Canonical SMILES |
C.C.C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Preparation of Diphenyl Phosphate Dihydrate
Synthesis of Anhydrous Diphenyl Phosphate (B84403) Precursors
The journey to obtaining diphenyl phosphate dihydrate begins with the synthesis of its anhydrous precursors. These precursors are pivotal intermediates that pave the way for the final hydrated compound.
Methods for Diphenyl Hydrogen Phosphate Synthesis
Diphenyl hydrogen phosphate, the direct precursor to the dihydrate, can be synthesized through various methods. One common approach involves the reaction of phenol (B47542) with a phosphorylating agent. For instance, the reaction of phosphoric acid with phenol in the presence of triethylamine (B128534) and 1-butylimidazole (B119223) in N,N-dimethylformamide (DMF) at elevated temperatures yields diphenyl hydrogen phosphate. chemicalbook.com The reaction mixture is heated for an extended period, and after cooling, the product is isolated through a series of purification steps, including cation exchange resin treatment and gel permeation chromatography, to achieve a good yield. chemicalbook.com
Another method involves the use of diphenyl phosphite (B83602), which can be prepared by treating phosphorus trichloride (B1173362) with phenol. wikipedia.org Diphenyl phosphite can then be further reacted to form diphenyl hydrogen phosphate.
Synthesis of Diphenyl Phosphorochloridate and Azidate Derivatives
Diphenyl phosphorochloridate and diphenyl phosphorazidate are key reagents and intermediates in organophosphorus chemistry, and their synthesis is a critical step in various synthetic pathways.
Diphenyl Phosphorochloridate: This compound is a versatile phosphorylating agent. sigmaaldrich.comenamine.net It can be prepared by the reaction of phosphorus oxychloride with phenol. prepchem.comgoogle.com The reaction conditions, such as temperature and the use of a catalyst, can be controlled to optimize the yield and minimize the formation of by-products like triphenyl phosphate. google.com One patented method describes the use of a catalyst that forms a stable complex with phosphorus oxychloride, thereby protecting a chlorine atom and inhibiting the formation of the triphenyl phosphate by-product. google.com Purification is typically achieved through distillation under reduced pressure. prepchem.com
Diphenyl Phosphorazidate (DPPA): DPPA is a widely used reagent in organic synthesis, known for its role in peptide coupling, the Curtius reaction, and the conversion of alcohols to azides. researchgate.netthieme-connect.comtcichemicals.com It is synthesized by reacting diphenyl phosphorochloridate with sodium azide (B81097) in an anhydrous solvent like acetone. orgsyn.org The reaction is typically stirred at room temperature for an extended period. orgsyn.org The resulting diphenyl phosphorazidate is a colorless, non-explosive oil that can be purified by distillation under reduced pressure. orgsyn.org It is important to keep the bath temperature below 200°C during distillation to prevent decomposition. orgsyn.org
Crystallization and Hydration Processes of this compound
The formation of the dihydrate from its anhydrous form is a crucial step that determines the final product's properties.
Formation of Dihydrate from Anhydrous Diphenyl Phosphate
Anhydrous diphenyl phosphate can be converted to its dihydrate form through crystallization from an aqueous solution. ontosight.ainist.gov When anhydrous diphenyl phosphate, which may have a slight pink tinge and a faint phenol odor, is dissolved in hot water and allowed to cool, this compound crystallizes out. nist.gov The process of protracted boiling of an aqueous solution can lead to slight hydrolysis, indicated by a milky appearance and the smell of phenol. nist.gov
Purification and Isolation Techniques for Diphenyl Phosphate Compounds
The purity of diphenyl phosphate and its derivatives is crucial for their intended applications. Various techniques are employed to purify these compounds.
For anhydrous diphenyl phosphate, recrystallization is a common purification method. Solvents like cyclohexane (B81311) can be used, with the addition of a small amount of another solvent to enhance solubility. nist.gov The purified anhydrous acid melts at a higher temperature than the untreated acid. nist.gov
Purification of crude phosphate esters, such as those produced in industrial processes, can involve multiple steps. A common procedure includes washing the crude product with a dilute acidic solution to remove any catalytic residues, followed by a water wash. google.com The product is then dried, often under vacuum. google.com To further reduce acidity, the product can be treated with an acid scavenger, such as an epoxy-containing compound. google.com
For diphenyl hydrogen phosphate synthesized via the reaction of phosphoric acid and phenol, purification involves passing the reaction mixture through a cation exchange resin to remove amines, followed by distillation at low pressure to remove excess phenol and the solvent. chemicalbook.com The final purification is achieved by gel permeation chromatography. chemicalbook.com
In the case of diphenyl phosphorazidate, purification is accomplished by distillation under reduced pressure after filtering the reaction mixture. orgsyn.org It is crucial to control the temperature to avoid decomposition. orgsyn.org
Structural Characterization and Solid State Architecture
Crystallographic Analysis of Diphenyl Phosphate (B84403) Dihydrate and its Complexes
Powder X-ray Diffraction (PXRD) for Structural Characterization
Powder X-ray diffraction (PXRD) is a powerful technique used to analyze microcrystalline samples. ijcmas.com It is primarily used for phase identification by comparing the resulting diffraction pattern to a database of known materials. researchgate.net PXRD can also be used to determine the purity of a crystalline sample, detect the presence of different crystalline forms (polymorphs) or amorphous content, and refine lattice parameters. nih.gov While PXRD is an essential tool for characterizing the bulk material, a definitive analysis and indexing of the pattern for diphenyl phosphate dihydrate would ideally be benchmarked against a known crystal structure derived from SC-XRD. Without this reference, a PXRD pattern alone provides limited structural information.
Determination of Crystal System and Space Group
The crystal system (e.g., monoclinic, orthorhombic) and space group are fundamental properties derived from single-crystal X-ray diffraction data. The space group describes the complete symmetry of the crystal structure. For example, studies on various calcium phosphate compounds show they can crystallize in systems ranging from triclinic to hexagonal, depending on their composition and hydration state. biointerfaceresearch.com However, without the specific diffraction data for this compound, its crystal system and space group remain undetermined.
Molecular and Supramolecular Structures
Phosphorus Coordination Geometry in Phosphate Anions
In organophosphate compounds, the phosphorus atom typically adopts a tetrahedral coordination geometry. In diphenyl phosphate, the phosphorus atom is bonded to two phenoxy groups (-OC₆H₅), one hydroxyl group (-OH), and one phosphoryl oxygen atom (=O). The bond angles around the phosphorus center are expected to deviate slightly from the ideal tetrahedral angle of 109.5° due to the different steric and electronic nature of the four substituents. For instance, in a related ferrocenylmethanol derivative, the C-P-C bond angles in the phosphine (B1218219) oxide moiety vary, indicating a distorted tetrahedral environment. rsc.org
Intermolecular Interactions and Crystal Packing Motifs
The crystal packing of this compound would be governed by a network of intermolecular interactions. Hydrogen bonding is expected to be a dominant force, involving the phosphate's hydroxyl group (P-OH) as a hydrogen bond donor and the phosphoryl oxygen (P=O) as an acceptor. nih.gov Crucially, the two water molecules of hydration would play a key role, acting as bridges by both donating and accepting hydrogen bonds, linking adjacent diphenyl phosphate molecules into a stable three-dimensional supramolecular architecture. Additionally, weaker interactions, such as C-H···π interactions between the phenyl rings, could further stabilize the crystal packing. nih.gov The specific motifs (e.g., chains, sheets, or more complex networks) cannot be described without the experimentally determined crystal structure.
Hirshfeld Surface Analysis for Intermolecular Contributions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. biointerfaceresearch.comrsc.org The analysis generates a unique surface for a molecule within a crystal, mapped with properties that highlight close intermolecular contacts.
The Hirshfeld surface is typically mapped with a normalized contact distance (d_norm), which uses a red-white-blue color scheme. Red spots indicate contacts shorter than the van der Waals radii sum and represent the closest intermolecular interactions, often corresponding to hydrogen bonds. lpnu.uabiointerfaceresearch.com
Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Organophosphate Compound
| Interaction Type | Contribution (%) | Description |
| H···H | 38.2% | Represents contacts between hydrogen atoms on the peripheries of adjacent molecules. This is often the largest contributor due to the abundance of hydrogen atoms on the molecular surface. biointerfaceresearch.com |
| O···H / H···O | 35.7% | Corresponds primarily to the strong O–H···O and weaker C–H···O hydrogen bonds that form the primary structural network. lpnu.ua |
| C···H / H···C | 10.9% | Relates to the C–H···π interactions and other van der Waals contacts involving the phenyl rings. lpnu.ua |
| C···C | 3.1% | Indicates the presence of π–π stacking interactions between aromatic rings. nih.gov |
This table presents typical data for analogous compounds to illustrate the insights gained from Hirshfeld analysis, as specific data for this compound is not available.
Polymorphism and Phase Transformations
Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have different arrangements of molecules in the crystal lattice and, consequently, different physical properties. Phase transformations involve the conversion from one solid form to another, which can be induced by factors like temperature, pressure, or solvent.
Crystalline Modifications of Diphenyl Phosphate
The existence of multiple crystalline forms is a common phenomenon in organic molecules, particularly those like diphenyl phosphate where a combination of strong hydrogen bonds and weaker π-stacking interactions can lead to various stable packing arrangements. Different crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, can favor the formation of a specific polymorph. nih.gov While polymorphism is a well-established phenomenon, specific studies detailing distinct crystalline modifications of diphenyl phosphate are not extensively documented in the surveyed scientific literature.
Solvent-Mediated Structural Transformations
Solvents can play a critical role in inducing phase transformations in crystalline solids. nih.govchemrxiv.orgresearchgate.net This phenomenon, known as solvent-mediated structural transformation, occurs when a solid phase converts into a more stable form in the presence of a solvent. The process typically involves the dissolution of the initial (often metastable) phase, followed by the nucleation and growth of the more stable phase from the solution. nih.gov
A notable solvent-mediated transformation occurs with anhydrous diphenyl phosphate. It has been reported that crystals of the anhydrous form liquefy upon contact with water. This suggests a rapid interaction with water molecules that disrupts the anhydrous crystal lattice, leading to a phase change. This behavior highlights the profound influence of the solvent (in this case, water) on the solid-state structure of diphenyl phosphate, ultimately leading to the formation of the hydrated form.
Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For diphenyl phosphate (B84403), ¹H, ¹³C, and ³¹P NMR provide a comprehensive picture of the atomic arrangement and electronic environment.
The ¹H NMR spectrum of diphenyl phosphate is characterized by signals corresponding to the protons of the two phenyl groups. chemicalbook.comspectrabase.com In a typical spectrum recorded in a deuterated solvent like DMSO-d₆, the aromatic protons appear as a complex multiplet. spectrabase.comresearchgate.net This complexity arises from the various electronic environments of the ortho, meta, and para protons on the phenyl rings. The signals for these aromatic protons are generally observed in the region of δ 7.0–7.5 ppm. The acidic proton of the phosphate group (P-OH) is also observable and its chemical shift can be variable. For the dihydrate form, an additional signal corresponding to the water molecules would be present, the chemical shift of which is dependent on the solvent, concentration, and temperature.
Table 1: Representative ¹H NMR Data for Diphenyl Phosphate
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (C₆H₅) | 7.0 - 7.5 | Multiplet |
Data is representative for the diphenyl phosphate moiety. The spectrum was recorded in DMSO-d6. spectrabase.com
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For diphenyl phosphate, distinct signals are observed for the carbon atoms of the phenyl rings. chemicalbook.com The carbon atom directly attached to the phosphate ester oxygen (ipso-carbon) is typically found at a different chemical shift compared to the ortho, meta, and para carbons due to the electronegativity of the oxygen atom and the influence of the phosphate group. The signals for the aromatic carbons usually appear in the range of δ 120–151 ppm.
Table 2: Representative ¹³C NMR Data for Diphenyl Phosphate
| Carbon Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| C-O (ipso) | ~150 |
Data is representative for the diphenyl phosphate moiety. chemicalbook.com
³¹P NMR is a highly specific technique for analyzing phosphorus-containing compounds, offering a wide chemical shift range that is sensitive to the electronic environment of the phosphorus nucleus. huji.ac.il In the proton-decoupled ³¹P NMR spectrum of diphenyl phosphate, a single, sharp resonance is typically observed. researchgate.net The chemical shift for diphenyl phosphate is reported to be approximately -17.51 ppm. researchgate.net This value is characteristic of a diaryl phosphate ester and confirms the oxidation state and coordination environment of the phosphorus atom. The presence of a single peak indicates the purity of the sample with respect to the phosphorus environment. huji.ac.ilresearchgate.net
Table 3: Representative ³¹P NMR Data for Diphenyl Phosphate
| Compound | Solvent | Chemical Shift (δ, ppm) |
|---|
Data sourced from a study on polymeric bisphenol A bis(diphenyl phosphate). researchgate.net
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. manchester.ac.uk This method effectively generates a "virtual chromatogram" where the x-axis represents the chemical shift and the y-axis represents the diffusion coefficient. umich.edu The diffusion coefficient is related to the size and shape of a molecule; larger molecules diffuse more slowly than smaller ones. osti.govrsc.org
While specific DOSY studies on diphenyl phosphate dihydrate were not found in the surveyed literature, the technique is highly applicable for investigating its solution-state dynamics. For instance, DOSY could be employed to:
Confirm the monomeric state of the molecule in solution.
Study self-association or aggregation phenomena, which might be influenced by the water of hydration through intermolecular hydrogen bonding.
Determine the purity of a sample by distinguishing the signals of the main compound from those of impurities with different molecular sizes. osti.gov
The experiment involves acquiring a series of spin-echo spectra with varying pulsed field gradient strengths, and the subsequent analysis of signal attenuation provides the diffusion coefficients for each species in the solution. manchester.ac.ukucdavis.edu
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making it an excellent tool for structural characterization.
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. researchgate.netnih.gov The presence of the phosphate group, the phenyl rings, and the water of hydration gives rise to a distinct spectral fingerprint.
Key vibrational modes include:
P=O Stretching: A strong absorption band associated with the phosphoryl group (P=O) is one of the most prominent features in the spectrum of phosphate esters. This vibration typically appears in the region of 1305-1210 cm⁻¹. researchgate.net
P-O-C Stretching: The stretching vibrations of the P-O-C (ester) linkages are also characteristic. Asymmetric and symmetric stretching modes of the P-O-Ar (aryl) bond are expected, often seen in the 1210 cm⁻¹ and 950-1050 cm⁻¹ regions, respectively. researchgate.netresearchgate.net
Aromatic C-H and C=C Stretching: The phenyl groups exhibit C-H stretching vibrations above 3000 cm⁻¹ (e.g., ~3068 cm⁻¹) and C=C stretching vibrations within the aromatic ring around 1592 cm⁻¹ and 1491 cm⁻¹. researchgate.net
O-H Stretching: For the dihydrate form, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the water molecules. The breadth of this band is indicative of hydrogen bonding between the water molecules and with the phosphate oxygen atoms.
O-P-O Bending: Bending vibrations of the O-P-O groups occur at lower wavenumbers, typically in the 400-640 cm⁻¹ range. researchgate.net
Table 4: Characteristic IR Absorption Bands for Diphenyl Phosphate
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | ~3068 | Medium |
| P=O Stretch | 1305 - 1210 | Strong |
| Aromatic C=C Stretch | 1592, 1491 | Medium-Strong |
| P-O-C Stretch | 1210, 950-1050 | Strong |
Data compiled from studies on related phosphate esters. researchgate.netresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry (MS) is a key analytical technique used to determine the mass-to-charge ratio (m/z) of a molecule and its fragments. For diphenyl phosphate, which is a metabolite of the flame retardant triphenyl phosphate (TPP), various MS methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for its detection and quantification in biological samples. ufop.br
The mass spectrum of diphenyl phosphate (formula C₁₂H₁₁O₄P, exact mass: 250.0395) shows distinct fragmentation patterns depending on the ionization mode. chemicalbook.com In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is observed with a precursor m/z of 249.0324. chemicalbook.com In positive ion mode (ESI+), the protonated molecule [M+H]⁺ is seen with a precursor m/z of 251.0468. spectrabase.com Collision-induced dissociation (CID) of these precursor ions yields several characteristic product ions.
Below is a table summarizing the mass spectrometry data for diphenyl phosphate.
| Precursor Ion | Precursor m/z | Ionization Mode | Key Fragment Ions (m/z) | Instrumentation | Reference |
| [M-H]⁻ | 249.0324 | ESI- | 93 | LC-ESI-QFT | chemicalbook.comnih.gov |
| [M+H]⁺ | 251.0468 | ESI+ | 233.0364, 175.0156, 153.0699, 152.0621, 95.0492, 77.0386 | LC-ESI-QFT | spectrabase.com |
This data corresponds to diphenyl phosphate, the anhydrous form, as the water molecules of the dihydrate are typically lost during MS analysis.
Chemical Reactivity and Reaction Mechanisms of Diphenyl Phosphate
Acid-Base Properties and Titration Studies
The acidic nature of the hydroxyl group attached to the phosphorus atom is a defining characteristic of diphenyl phosphate (B84403), influencing its behavior in different chemical environments.
Diphenyl phosphate is characterized as a strong acid. nist.gov It is readily available and can be maintained as anhydrous crystals. nist.gov In aqueous solutions, it exhibits strong acidic properties, and this behavior extends to non-aqueous solvents like benzene (B151609) and methanol (B129727), where it also acts as a strong acid. nist.gov In fact, it appears to be a stronger acid in methanol than in water. nist.gov However, its strength is relative to the solvent system; for instance, in acetic acid, it behaves as a weak acid and is not strong enough to replace perchloric acid for titrations in this medium. nist.gov
Successful titrations of various bases with diphenyl phosphate have been demonstrated in a range of solvents, including benzene, methanol, water, and mixtures thereof. nist.gov These titrations can be performed both potentiometrically, using a glass and saturated calomel (B162337) electrode system, and with the use of indicator dyes. nist.gov
For indicator-based titrations, several dyes have been effectively used, some of which are not commonly employed as acid-base indicators. These include bromophthalein magenta E, 5-phenyl-9-diethyl Nile blue, and the anhydro-bases of tamarack green and Victoria blue B. nist.gov
Potentiometric titrations provide a precise method for determining the endpoint of the reaction between diphenyl phosphate and a base. The setup typically involves a glass electrode and a sleeve-type saturated calomel electrode. nist.gov This method is effective in various aqueous and non-aqueous media. nist.gov
The solvent plays a crucial role in modulating the acid-base properties and reactivity of diphenyl phosphate. The choice of solvent can significantly alter the apparent acidity of the compound. nist.gov
When the solvent is changed from nearly pure methanol to one that is predominantly water, the initial acidity of a diphenyl phosphate solution, as measured by electromotive force (emf), is decidedly reduced. nist.gov Conversely, changing the solvent from methanol to a 17:3 benzene-methanol mixture results in very little initial effect on the acidity. nist.gov This differential behavior in various solvents highlights the importance of the medium in acid-base chemistry. For example, the differing behavior of diphenyl phosphate and benzoic acid when the solvent is changed from water to methanol allows for the distinct titration of these two acids when they are in a mixture, a feat made possible by using a "nonleveling" solvent. nist.gov
The interactions between the solute and the solvent, which can be non-specific (general solvent effects) or of the ion-dipole and acid-base type (specific solvent effects), can fundamentally alter the kinetics and thermodynamics of reactions. nih.gov For instance, the use of dipolar aprotic solvents like dimethyl sulphoxide (DMSO) as a co-solvent can dramatically increase the rate of phosphoryl transfer from phosphate esters. nih.gov
Interactive Data Table: Titration Solvents for Diphenyl Phosphate
| Solvent System | Titration Method | Observation | Reference |
| Benzene | Potentiometric, Indicator | Successful titrations | nist.gov |
| Methanol | Potentiometric, Indicator | Successful titrations; acts as a strong acid | nist.gov |
| Water | Potentiometric, Indicator | Successful titrations; acts as a strong acid | nist.gov |
| Benzene-Methanol Mixtures | Potentiometric | Successful titrations | nist.gov |
| Water-Methanol Mixtures | Potentiometric | Successful titrations; acidity reduced compared to pure methanol | nist.gov |
| Acetic Acid | Titration | Behaves as a weak acid | nist.gov |
Formation of Salts and Ionic Derivatives
The acidity of diphenyl phosphate allows it to readily react with bases to form salts and other ionic derivatives. These reactions are fundamental to its application in synthesis and materials science.
Diphenyl phosphate and its derivatives react with primary and secondary amines to form phosphorus-nitrogen compounds. nih.gov For example, diphenyl phosphate amide can be synthesized through the reaction of diarylphosphoryl azides with both aliphatic and aromatic amines. researchgate.net Another approach involves the reaction of compounds with phosphorus-halide bonds with amines. nih.gov
The interaction of phosphate esters with amino acids is crucial in biochemical processes and has been explored in synthetic chemistry. Aminoacyl phosphate esters, which are synthetic analogs of biological aminoacyl adenylates, can drive the selective formation of peptide bonds. nih.gov Studies have shown that the structure of the phosphate ester can influence the selectivity of coupling with different amino acids. For instance, transitioning from ethyl to phenyl phosphate esters enhances the coupling with aromatic amino acid residues, indicating that non-covalent interactions play a significant role. nih.gov Furthermore, diphenyl esters of α-aminoalkylphosphonic acids have been synthesized as potent and selective inhibitors of serine proteinases. tandfonline.com
A specific example of salt formation is the synthesis of dicyclohexylammonium (B1228976) diphenyl phosphate. This salt crystallizes in a chiral space group, with the cation and anion components held together by strong, charge-assisted N–H···O hydrogen bonds, as well as weaker C–H···O and C–H···π interactions. mdpi.com
One reported synthesis method involves the reaction of N-methylpyridinium di(para-substituted phenyl) phosphates with HCl and dicyclohexylamine (B1670486). mdpi.com A more direct synthesis involves adding a solution of dicyclohexylamine and triethylamine (B128534) in acetonitrile (B52724) to a solution of diphenylphosphoryl chloride in the same solvent at 273 K. After stirring for 4 hours, the solvent is evaporated, and the resulting solid is washed with distilled water and dried. Single crystals can be obtained from a methanol-acetonitrile mixture. mdpi.com
Role as Reagent and Intermediate in Organic Synthesis
Diphenyl phosphate serves as a versatile reagent and intermediate in a variety of organic synthesis applications. Its utility stems from its capacity to act as a phosphorylating agent, participate in the formation of various derivatives, and engage in specific nucleophilic reaction pathways.
Phosphorylation Reactions (e.g., Nucleoside Phosphorylation)
In biochemical and synthetic organic chemistry, phosphorylation—the introduction of a phosphate group into a molecule—is a fundamental process. Diphenyl phosphate and its derivatives are key players in this area, particularly in the synthesis of nucleoside phosphates, which are the building blocks of DNA and RNA.
One established method involves the use of diphenyl phosphorochloridate, a derivative of diphenyl phosphate. In this process, an unprotected nucleoside monophosphate (NMP), acting as a nucleophile, reacts with diphenyl phosphorochloridate. This reaction forms a nucleoside mixed phosphoanhydride intermediate. This intermediate is selectively reactive, allowing for the subsequent displacement of the diphenyl phosphate group by an incoming phosphate or pyrophosphate salt. This selective reaction yields the desired nucleoside diphosphate (NDP) or nucleoside triphosphate (NTP), respectively .
Furthermore, diphenyl phosphate itself has been directly incorporated into nucleoside analogues to create prodrugs. For instance, 5'-diphenyl phosphate derivatives of 1,2,3-triazolyl nucleoside analogues have been synthesized nih.gov. These prodrug forms can exhibit enhanced biological activity compared to their parent compounds. For example, a 5'-diphenyl phosphate derivative of a quinazoline-2,4-dione-containing nucleoside analogue demonstrated antiviral activity against the H1N1 influenza virus that was twice as high as the parent nucleoside nih.gov. The diphenyl phosphate group in these molecules is designed to be metabolized intracellularly to the active 5'-triphosphate form nih.gov.
The general strategy for chemical phosphorylation often involves the nucleophilic hydroxyl group of a nucleoside attacking an electrophilic phosphorus donor . The use of protecting groups on the sugar moiety is often necessary to ensure regioselectivity, highlighting the complexity of these chemical syntheses compared to their enzyme-catalyzed counterparts .
Synthesis of Hydrazone and Semicarbazone Derivatives
Diphenyl phosphate derivatives are instrumental in synthesizing novel hydrazone and semicarbazone compounds. Specifically, diphenylchlorophosphate, an activated form of diphenyl phosphate, reacts with pre-formed hydrazones and semicarbazones to create a new class of phosphorus-containing derivatives tandfonline.comresearchgate.net.
The synthesis involves the reaction of various hydrazones and semicarbazones with diphenylchlorophosphate tandfonline.com. This reaction leads to the formation of diphenyl phosphate hydrazones and semicarbazones. These resulting compounds have been characterized using various spectroscopic methods, including IR, UV, ¹H-NMR, and mass spectroscopy tandfonline.com. The general synthetic route is a foundational method for incorporating a diphenyl phosphate moiety onto a hydrazone or semicarbazone backbone.
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| Hydrazone | Diphenylchlorophosphate | Diphenyl Phosphate Hydrazone | tandfonline.com |
| Semicarbazone | Diphenylchlorophosphate | Diphenyl Phosphate Semicarbazone | tandfonline.com |
Nucleophilic Reaction Pathways (e.g., Amidolysis)
The phosphorus center in diphenyl phosphate and related compounds is electrophilic and thus susceptible to nucleophilic attack. Amidolysis, the cleavage of a bond by an amine, is a key example of such a nucleophilic substitution reaction. The mechanisms of these reactions have been studied extensively for similar organophosphorus compounds like aryl diphenyl phosphinates.
Nucleophilic substitution at a phosphoryl P=O center can proceed through two primary mechanisms: a concerted, single-step process (ANDN) or a stepwise process involving a trigonal bipyramidal pentacoordinate intermediate (AN + DN) sapub.org.
Concerted Mechanism: In this pathway, the formation of the new bond with the nucleophile and the breaking of the bond with the leaving group occur simultaneously in a single transition state sapub.org.
Stepwise Mechanism: This pathway involves the initial attack of the nucleophile to form a metastable, five-coordinate intermediate, which then expels the leaving group in a separate step.
Kinetic studies on the aminolysis of aryl diphenyl phosphinates with various amines have shown that these reactions typically proceed through a concerted mechanism sapub.org. The nature of the amine (primary or secondary) does not appear to change the fundamental mechanism, though reactions with primary amines are suggested to proceed through a later transition state, meaning bond formation and cleavage are more advanced sapub.org. The direction of nucleophilic attack can be influenced by steric factors; for instance, the relatively large size of aniline nucleophiles can be a decisive factor in determining the attack trajectory sapub.org.
| Mechanism | Description | Key Feature | Reference |
|---|---|---|---|
| Concerted (SN2-like) | Bond formation and bond breaking occur simultaneously. | Single pentacoordinate transition state. | sapub.org |
| Stepwise (Addition-Elimination) | A distinct intermediate is formed and subsequently breaks down. | Trigonal bipyramidal pentacoordinate intermediate. | sapub.org |
Mechanistic Insights into P-O Bond Cleavage
The cleavage of the phosphorus-oxygen (P-O) bond in diphenyl phosphate is central to its reactivity as a phosphorylating agent. This process, known as phosphoryl transfer, is fundamental in many biological and chemical systems. The reaction proceeds via a nucleophilic attack on the phosphorus atom, leading to the formation of a pentacoordinated species that has the geometry of a trigonal bipyramid nih.gov.
This pentacoordinated species can be either a transient transition state in a concerted reaction or a more stable intermediate in a stepwise reaction nih.gov. In this structure, the attacking nucleophile and the departing leaving group typically occupy the apical (axial) positions sapub.org.
The stability of the P-O bond is significant. While phosphate anhydride (B1165640) bonds, such as those in ATP, are thermodynamically unstable (containing high chemical energy), they are kinetically stable ucsd.edu. This means that the cleavage reaction has a high activation energy barrier and is slow unless catalyzed ucsd.edu. This principle of kinetic stability also applies to the phosphate ester bonds in diphenyl phosphate. The cleavage is facilitated by making the phosphorus center more electrophilic or by increasing the nucleophilicity of the attacking species. For example, in the acid-catalyzed hydrolysis of phosphodiesters, protonation of a non-bridging oxygen atom neutralizes the negative charge on the phosphoryl center, making it more susceptible to nucleophilic attack ufl.edu.
Chemical Influences on Polymer Degradation Pathways
Stabilization of Polymer Linkages by Phosphate Species
Aryl phosphates, including derivatives structurally related to diphenyl phosphate, are widely used as flame retardants in polymers such as polycarbonate (PC), acrylonitrile-butadiene-styrene (ABS), and their blends masjaps.comresearchgate.net. Their function is deeply rooted in their ability to alter the chemical degradation pathways of the polymer during combustion, often leading to enhanced thermal stability.
The primary mechanism by which these phosphate species stabilize the polymer is through condensed-phase action researchgate.net. During thermal decomposition, the phosphate compound degrades to form phosphoric and polyphosphoric acids. These acidic species act as catalysts for dehydration and cross-linking reactions within the polymer matrix. This process promotes the formation of a thermally stable layer of char on the polymer surface.
This char layer serves two critical functions:
It acts as a physical barrier, insulating the underlying polymer from the heat of the flame researchgate.net.
It prevents the escape of flammable volatile decomposition products that would otherwise fuel the fire researchgate.net.
Studies on flame retardants like resorcinol (B1680541) bis(diphenyl phosphate) (RDP) and bisphenol A bis(diphenyl phosphate) (BDP) in PC/ABS blends have shown that they exert flame retardant effects in both the gas phase and the condensed phase, with the promotion of char being a key factor researchgate.net. By redirecting the degradation pathway towards char formation rather than the production of flammable gases, these phosphate additives effectively stabilize the polymer at high temperatures, thereby reducing its flammability.
Coordination Chemistry and Metal Organic Complexes
Synthesis of Diphenyl Phosphate (B84403) Metal Complexes
The synthesis of metal complexes with diphenyl phosphate typically involves the reaction of a metal salt with diphenyl phosphate in a suitable solvent. The resulting structure and dimensionality of the complex can be influenced by the choice of solvent and reaction conditions.
Formation with Divalent Metal Ions (e.g., Zn(II), Cu(II), Co(II), Ni(II), Mn(II))
Diphenyl phosphate readily forms coordination complexes with a variety of divalent metal ions. For instance, a series of dinuclear diphenyl phosphate complexes with the general formula M₂(dpp)₂(bpy)₄₂ have been synthesized, where M can be Co, Ni, Mn, or Zn, and dpp represents diphenyl phosphate. rsc.org In these structures, two metal centers are bridged by two diphenyl phosphate ligands. The synthesis is achieved by reacting the corresponding metal perchlorate (B79767) salt with diphenyl phosphate and 2,2'-bipyridine (B1663995) (bpy).
Copper(II) also forms complexes with diphenyl phosphate, such as the tetranuclear complex Cu₄(μ-dpp)₄(μ-OH)₂(bpy)₄₂. rsc.org This complex demonstrates the capacity of diphenyl phosphate to co-ligate with other bridging species like hydroxide (B78521) ions. Another example is the dinuclear copper(II) complex, Cu₂(dpp)₂(bpy)₄₂. rsc.org
Cobalt(II) forms well-defined dinuclear and tetranuclear complexes. The dinuclear complex Co₂(μ-dpp)₂(bpy)₄₂ is synthesized from cobalt(II) perchlorate, diphenyl phosphate, and 2,2'-bipyridine. rsc.org A tetranuclear cobalt complex, Co₄(dpp)₄(bpy)₄(OH)₂₂, has also been synthesized, showcasing the formation of higher nuclearity clusters. rsc.org
Analogous dinuclear complexes of nickel(II), Ni₂(dpp)₂(bpy)₄₂, and manganese(II), Mn₂(dpp)₂(bpy)₄₂, have been prepared under similar conditions. rsc.org Structural characterization confirms the crucial role of diphenyl phosphate ligands in bridging the metal centers in these compounds.
Furthermore, a series of neutral dinuclear lanthanide complexes with the formula [Ln₂(dpp)₄(bpy)₂Cl₂], where Ln can be La, Pr, Nd, Sm, Eu, Gd, Tb, or Dy, have also been synthesized.
Table 1: Examples of Divalent Metal-Diphenyl Phosphate Complexes
| Metal Ion | Complex Formula |
|---|---|
| Co(II) | Co₂(μ-dpp)₂(bpy)₄₂ rsc.org |
| Co(II) | Co₄(dpp)₄(bpy)₄(OH)₂₂ rsc.org |
| Ni(II) | Ni₂(dpp)₂(bpy)₄₂ rsc.org |
| Mn(II) | Mn₂(dpp)₂(bpy)₄₂ rsc.org |
| Zn(II) | Zn₂(dpp)₂(bpy)₄₂ rsc.org |
| Cu(II) | Cu₂(dpp)₂(bpy)₄₂ rsc.org |
Use of Diphenyl Phosphate as a Bridging Ligand
A key characteristic of diphenyl phosphate in coordination chemistry is its effectiveness as a bridging ligand. rsc.org The phosphate group can coordinate to two metal centers simultaneously, leading to the formation of dinuclear, tetranuclear, or even polymeric structures. In the dinuclear complexes M₂(dpp)₂(bpy)₄₂ (where M = Co, Ni, Mn, Zn, Cu), each diphenyl phosphate ligand bridges two metal ions. rsc.org
In the tetranuclear copper(II) complex Cu₄(μ-dpp)₄(μ-OH)₂(bpy)₄₂, four diphenyl phosphate ligands, along with two hydroxide ions, bridge the four copper centers. rsc.org This illustrates the ability of diphenyl phosphate to participate in complex bridging networks. Similarly, in the tetranuclear cobalt complex Co₄(dpp)₄(bpy)₄(OH)₂₂, the diphenyl phosphate ligands and hydroxide ions bridge the four cobalt centers. rsc.org
Structural Analysis of Coordination Complexes
X-ray crystallography is the primary technique for elucidating the detailed structures of metal-diphenyl phosphate complexes, providing precise information on coordination geometries, bond lengths, and angles.
Coordination Geometries Around Metal Centers
The metal centers in diphenyl phosphate complexes adopt various coordination geometries depending on the metal ion and co-ligands. In the dinuclear complexes M₂(dpp)₂(bpy)₄₂ (where M = Co, Ni, Mn, Zn), each metal ion exhibits a distorted octahedral geometry. rsc.org The coordination sphere is formed by nitrogen atoms from two bipyridine ligands and oxygen atoms from two bridging diphenyl phosphate groups.
In the dinuclear copper(II) complex, Cu₂(dpp)₂(bpy)₄₂, each copper ion has a distorted square-pyramidal geometry. rsc.org For the tetranuclear cobalt complex Co₄(dpp)₄(bpy)₄(OH)₂₂, the four cobalt ions are arranged in a defective cubane-like core, with each cobalt ion displaying a distorted octahedral coordination geometry. rsc.org
Table 2: Coordination Geometries in Selected Metal-Diphenyl Phosphate Complexes
| Complex | Metal Ion | Coordination Geometry |
|---|---|---|
| M₂(dpp)₂(bpy)₄₂ (M = Co, Ni, Mn, Zn) | Co, Ni, Mn, Zn | Distorted Octahedral rsc.org |
| Cu₂(dpp)₂(bpy)₄₂ | Cu | Distorted Square-Pyramidal rsc.org |
Ligand Exchange and Solution-State Dynamics in Complexes
While solid-state structures provide a static view, these complexes can exhibit dynamic behavior in solution. For example, studies on dinuclear zinc(II) complexes with diphenyl phosphate and related ligands have demonstrated that they can undergo ligand exchange reactions. acs.org The stability and lability of the metal-ligand bonds can be investigated using techniques such as NMR spectroscopy, which is crucial for understanding their reactivity and potential applications. acs.orgumn.edu
Magnetic Properties of Metal-Diphenyl Phosphate Complexes
The magnetic properties of metal-diphenyl phosphate complexes are of considerable interest, especially those containing paramagnetic ions like Cu(II), Co(II), Ni(II), and Mn(II). uomustansiriyah.edu.iqnumberanalytics.com The bridging diphenyl phosphate ligand can mediate magnetic exchange interactions between the metal centers.
Magnetic susceptibility measurements on the dinuclear complexes M₂(dpp)₂(bpy)₄₂ (M = Co, Ni, Mn) have been conducted. rsc.org The cobalt(II) complex shows a weak antiferromagnetic interaction between the two Co(II) centers. rsc.org In contrast, the nickel(II) and manganese(II) analogs exhibit weak ferromagnetic coupling. rsc.org The dinuclear copper(II) complex, Cu₂(dpp)₂(bpy)₄₂, also displays weak antiferromagnetic coupling. rsc.org
Table 3: Magnetic Properties of Selected Metal-Diphenyl Phosphate Complexes
| Complex | Magnetic Interaction |
|---|---|
| Co₂(μ-dpp)₂(bpy)₄₂ | Antiferromagnetic rsc.org |
| Ni₂(dpp)₂(bpy)₄₂ | Ferromagnetic rsc.org |
| Mn₂(dpp)₂(bpy)₄₂ | Ferromagnetic rsc.org |
| Cu₂(dpp)₂(bpy)₄₂ | Antiferromagnetic rsc.org |
Environmental Transformation Pathways
Biodegradation Studies
The breakdown of diphenyl phosphate (B84403) in the environment is significantly influenced by microbial activity. Studies on related organophosphate esters provide insight into the biodegradation mechanisms and factors affecting the fate of DPHP.
Under anaerobic conditions, the biodegradation of organophosphate esters that lead to the formation of diphenyl phosphate involves several key reactions. The primary mechanism is the hydrolysis of the ester bond. nih.gov In the case of parent compounds like TPHP or BPDP, this process involves the cleavage of a P-O-C bond, releasing a phenyl or substituted-phenyl group and forming DPHP. nih.gov
Further anaerobic degradation of DPHP itself likely proceeds through the hydrolysis of the remaining ester linkages, which would yield phenol (B47542) and inorganic phosphate. Another potential, though less directly documented pathway for compounds with a phenyl structure under anaerobic conditions, is phosphorylation followed by carboxylation, as has been observed in the anaerobic metabolism of phenol. nih.gov In this scenario, phenol, a potential breakdown product of DPHP, could be phosphorylated to phenylphosphate before further degradation. nih.gov The degradation of related compounds like isodecyl diphenyl phosphate (IDDP) under anaerobic conditions involves hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation, suggesting that DPHP could undergo similar transformations. nih.gov
The biodegradation of diphenyl phosphate and its precursors is mediated by diverse microbial populations. nih.gov Studies have shown that sediments with a history of exposure to anthropogenic chemicals tend to have microbial communities that are more adapted to degrading these compounds. nih.gov The efficiency of degradation is often linked to the presence of specific enzymes.
Phosphoesterase enzymes, including phosphotriesterases and phosphodiesterases, play a crucial role in the initial breakdown of larger organophosphate esters into DPHP. nih.gov These enzymes catalyze the hydrolysis of the phosphate ester bonds. Metagenomic analysis of microbial cultures degrading related organophosphates has also highlighted the importance of other enzymes such as phosphatase, cytochrome P450, and hydroxylase in the degradation process. nih.gov For instance, cytochrome P450 has been shown to be important in the biodegradation of TPHP by the white-rot fungus Phanerochaete chrysosporium. zghjkx.com.cn The metabolism of TPHP to DPHP in biological systems is also mediated by cytochrome P450 enzymes. nih.gov
Isolated bacterial strains capable of degrading organophosphate esters include Burkholderia cepacia, Sphingopyxis terrae, and Amycolatopsis species, indicating that a synergistic relationship between different microbial species is often key to effective degradation. nih.gov
Diphenyl phosphate is itself a primary degradation product of several widely used organophosphate flame retardants. nih.govnih.gov For example, the biodegradation of tert-butylphenyl diphenyl phosphate (BPDP) in environmental microcosms yields diphenyl phosphate, alongside other products. nih.gov
The further microbial degradation of diphenyl phosphate would be expected to yield simpler, less toxic compounds. The most likely degradation products from the complete breakdown of DPHP are phenol and inorganic phosphate, resulting from the hydrolysis of the two ester linkages. Studies on the degradation of BPDP have identified phenol and tert-butylphenol as minor biodegradation products, which supports the proposed breakdown pathway for the phenyl moieties of these compounds. nih.gov
| Parent Compound | Primary Degradation Product (Intermediate) | Further Degradation Products | Reference |
|---|---|---|---|
| tert-Butylphenyl diphenyl phosphate (BPDP) | Diphenyl phosphate | Phenol, tert-butylphenol, Triphenyl phosphate | nih.gov |
| Triphenyl phosphate (TPHP) | Diphenyl phosphate | Phenol | nih.gov |
| Isodecyl diphenyl phosphate (IDDP) | Not explicitly stated | Products of hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation | nih.gov |
The rate and extent of diphenyl phosphate biodegradation are influenced by several environmental factors.
Concentration of the Compound: The initial concentration of the organophosphate ester can significantly affect its degradation. Studies on BPDP have shown that mineralization is highest at lower concentrations (e.g., 0.1 mg/L) and can be inhibited at higher concentrations. nih.gov
Microbial Community Composition and Acclimation: The nature of the microbial population is a key determinant of biodegradation. Ecosystems with a history of chemical exposure often harbor microbial communities with higher phosphoesterase activity and a greater capacity for degrading these compounds. nih.gov Acclimation of the microbial community to the presence of the compound can lead to adaptive increases in the relevant microbial populations and their enzymatic activities. nih.gov
Bioavailability: The partitioning of the chemical between water, soil, and sediment can affect its availability to microorganisms. DPHP is an ionizable chemical that is expected to predominantly remain in the water compartment, which may influence its degradation rate. nih.gov
Presence of Co-substrates: The availability of other carbon sources can influence the degradation of organophosphates through co-metabolism. mdpi.com
| Factor | Effect on Biodegradation | Example | Reference |
|---|---|---|---|
| Concentration | Higher concentrations can be inhibitory. | Mineralization of BPDP was highest at 0.1 mg/L and inhibited at 10- and 100-fold higher concentrations. | nih.gov |
| Microbial Acclimation | Leads to increased degradation rates. | Adaptive increases in microbial populations and phosphoesterase enzymes observed in sediments acclimated to BPDP. | nih.gov |
| Ecosystem Type | Eutrophic ecosystems with prior chemical exposure show higher degradation. | Over 37% of BPDP mineralized in 8 weeks in a microcosm from an ecosystem with chronic agricultural chemical exposure, versus 1.7% in a non-contaminated site. | nih.gov |
Photodegradation Investigations
In addition to biodegradation, photodegradation by sunlight is another important transformation pathway for diphenyl phosphate in the environment.
Exposure to ultraviolet (UV) radiation can induce the transformation of diphenyl phosphate. While specific studies on DPHP are limited, research on its parent compound, TPHP, and other related compounds like polybrominated diphenyl ethers (PBDEs) provides valuable insights. The photodegradation of these compounds often involves the cleavage of the ether or ester bonds. nih.gov
For TPHP, UV-induced degradation can lead to the formation of DPHP through the breaking of a P-O-C bond. Further UV irradiation would likely cleave the remaining phenyl groups from the phosphate backbone, leading to the formation of phenol and other photoproducts. The photodegradation of PBDEs under UV light has been shown to produce various bromophenols, indicating that the cleavage of the ether linkage and subsequent reactions of the phenyl rings is a key transformation pathway. nih.gov It is plausible that a similar mechanism applies to DPHP, resulting in the formation of hydroxylated and other modified phenolic compounds. The efficiency of photodegradation can be influenced by the presence of other substances in the water, such as photosensitizers or quenchers.
Characterization of Photodegradation Products
The photodegradation of diphenyl phosphate can lead to the formation of several breakdown products. The primary mechanism involves the cleavage of the ester bonds and potential oxidation of the phenyl rings. While specific quantitative data on the photodegradation of diphenyl phosphate dihydrate is limited in the readily available scientific literature, studies on similar organophosphorus compounds and qualitative observations provide insights into the expected transformation products.
One of the principal degradation products resulting from the breakdown of diphenyl phosphate in aqueous solutions, particularly with the input of energy such as boiling, is phenol . nist.gov This occurs through the hydrolysis of the ester linkage. It is also anticipated that photolytic conditions could induce the formation of hydroxylated diphenyl phosphate species, where one or both phenyl rings are modified with hydroxyl groups. Further degradation could lead to the complete breakdown of the aromatic structure, ultimately forming simpler organic acids and inorganic phosphate.
A study on the photodegradation of the organophosphorus insecticide propaphos (B1678260) in methanol (B129727) and water solutions revealed the formation of various oxidized and hydrolyzed products, which supports the potential for similar transformations in diphenyl phosphate. The identification of such products is typically carried out using analytical techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov
Table 1: Potential Photodegradation Products of Diphenyl Phosphate
| Product Name | Chemical Formula | Formation Pathway |
| Phenol | C₆H₅OH | Hydrolysis of the P-O-C ester bond. |
| Monophenyl phosphate | C₆H₇O₄P | Partial hydrolysis of diphenyl phosphate. |
| Hydroxylated diphenyl phosphate | C₁₂H₁₁O₅P | Oxidation of the phenyl ring(s). |
| Inorganic phosphate | H₃PO₄ | Complete hydrolysis of the phosphate ester. |
This table is based on established chemical principles and observations from related compounds, pending specific quantitative studies on this compound photodegradation.
Degradation in Aqueous and Solvent Systems
The stability of diphenyl phosphate is highly dependent on the surrounding medium, including water and various organic solvents, as well as conditions such as pH and temperature.
Degradation in Aqueous Systems:
Diphenyl phosphate is generally considered to be stable in neutral aqueous solutions at ambient temperature. nist.gov However, its hydrolysis is accelerated under both acidic and alkaline conditions, and particularly at elevated temperatures. nist.gov The primary hydrolysis product in aqueous solutions is phenol and monophenyl phosphate, with the ultimate breakdown product being inorganic phosphate. nist.govnih.gov
Degradation in Solvent Systems:
Diphenyl phosphate exhibits good solubility in several organic solvents, including methanol, ethanol, acetone, benzene (B151609), and chloroform (B151607), but is insoluble in water. nist.gov Its stability in these solvents can vary.
Alcohols (Methanol, Ethanol): Diphenyl phosphate is reported to be sufficiently stable in alcoholic solutions at room temperature. nist.gov However, catalyzed reactions, such as the La(3+)-catalyzed methanolysis of diphenyl phosphate, can occur, indicating that the presence of certain ions can promote degradation even in alcoholic solvents.
Acetone: Studies on the hydrolysis of other phosphate esters have shown that the reaction rate can be significantly different in acetone-water mixtures compared to pure water. For some phosphate diesters, hydrolysis is accelerated in acetone. researchgate.net
Other Organic Solvents: The stability in solvents like benzene and chloroform at room temperature is generally considered to be high, as these are often used as solvents for reactions involving diphenyl phosphate. nist.gov
Table 2: Stability and Degradation of Diphenyl Phosphate in Various Systems
| System | Condition | Stability/Degradation Products | Research Findings |
| Neutral Aqueous Solution | Room Temperature | Stable | No significant change in acidity of a 0.1 M solution was observed over 156 days. nist.gov |
| Aqueous Solution | Boiling | Degradation to Phenol | Protracted boiling produces a slight milkiness and an odor of phenol. nist.gov |
| Alkaline Aqueous Solution | Elevated Temperature | Hydrolysis | Appreciably hydrolyzed by alkali in 24 hours at 40°C. nist.gov |
| Methanol | Room Temperature | Generally Stable | Sufficiently stable for use as an acidimetric standard. nist.gov |
| Methanol with La³⁺ catalyst | 25°C | Accelerated Methanolysis | Remarkable rate acceleration observed. |
| Ethanol | Room Temperature | Generally Stable | Sufficiently stable for use as an acidimetric standard. nist.gov |
| Acetone/Water Mixture | - | Altered Hydrolysis Rate | Hydrolysis rates of other phosphate esters are significantly affected by the presence of acetone. researchgate.net |
| Benzene | Room Temperature | Soluble and Stable | Commonly used as a solvent for titrations. nist.gov |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is the cornerstone for separating DPhP from complex sample matrices before its detection and quantification. Gas and liquid chromatography, coupled with mass spectrometry, are the most powerful and widely used techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of thermally stable and volatile compounds. While less common for the direct analysis of the polar DPhP, it plays a role in the broader analysis of OPFRs and their degradation products in various environmental and consumer product samples. ca.govnih.govchemrxiv.org For instance, GC-MS/MS (tandem mass spectrometry) has been employed to determine a range of OPFRs in house dust and consumer products like foam and textiles. ca.gov
The analysis of DPhP itself by GC-MS typically requires a chemical derivatization step to increase its volatility and thermal stability, making it suitable for gas chromatographic separation. nih.gov This extra step can add complexity to the sample preparation process. However, GC-MS remains a valuable tool, particularly for comprehensive screening of environmental samples where a wide range of flame retardants and their byproducts may be present. mdpi.com The technique offers high-resolution separation and definitive identification based on mass spectra. ca.govnih.gov
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant and most sensitive method for the quantification of DPhP in biological samples. mdpi.com This technique is highly specific and allows for the detection of DPhP at very low concentrations in matrices like urine. mdpi.comnih.gov Methods often utilize isotope-dilution, where a mass-labeled internal standard of DPhP is added to the sample to ensure the most reliable quantification. nih.gov
Different ionization sources can be used, including electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), typically operating in negative ionization mode to detect the deprotonated DPhP molecule. nih.govmdpi.com The separation is commonly achieved using reversed-phase chromatography.
Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight (QTOF) mass spectrometry offers even higher resolution and mass accuracy. nih.govmdpi.com This capability is advantageous for identifying unknown metabolites and for providing a high degree of confidence in the identification and quantification of target analytes like DPhP in complex samples. nih.govmdpi.com
| Technique | Column | Mobile Phase | Flow Rate | Detection Limit | Reference |
|---|---|---|---|---|---|
| HPLC-MS/MS | ZORBAX Eclipse XDB-C8 (4.6 × 150 mm, 5 µm) | A: 20 mM ammonium (B1175870) acetate (B1210297) in deionized water; B: Acetonitrile (B52724) | 0.7 mL/min | 0.05 to 0.16 ng/mL | nih.gov |
| LC-MS/MS | Kinetex XBC18 (100 mm x 2.1 mm; 2.6 μm) | Water and Methanol (B129727) | 0.3 mL/min | 204 pg/mL (0.204 ng/mL) | nih.gov |
| LC-MS/MS | Accucore Urea-HILIC (150 × 2.1 mm, 2.6 µm) | Not specified for DPhP | Not specified | Not specified | mdpi.com |
High-Performance Liquid Chromatography (HPLC) systems, often coupled with UV or mass spectrometric detectors, provide a versatile platform for DPhP analysis. sielc.comacs.org Reverse-phase (RP) HPLC methods are common, utilizing columns such as C8, C18, or specialized diphenyl phases that offer unique selectivity for aromatic compounds through pi-pi interactions. nih.govnih.govelementlabsolutions.com
The mobile phase typically consists of a mixture of acetonitrile or methanol and an aqueous solution containing an additive like phosphoric acid or formic acid to control the pH and ensure good peak shape. sielc.comsielc.com For applications requiring mass spectrometry detection, volatile buffers like ammonium acetate or formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com HPLC methods can be scaled for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.comsielc.com
Sample Preparation and Derivatization Strategies
Effective sample preparation is critical to remove interfering matrix components and to concentrate the target analyte, thereby enhancing the sensitivity and reliability of the subsequent analysis.
Solid Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of DPhP from liquid samples, particularly from complex biological matrices like urine and plasma. nih.govnih.govnih.gov The principle of SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). sigmaaldrich.com The analyte of interest is retained on the sorbent while matrix interferences are washed away. The purified analyte is then eluted with a small volume of a suitable solvent. sigmaaldrich.com
Various types of SPE sorbents can be used depending on the analyte and matrix. For DPhP, a metabolite of an acidic nature, mixed-mode anion exchange cartridges have proven effective. nih.gov Polymeric reversed-phase sorbents are also utilized, offering high recovery and cleaner sample extracts. nih.gov The automation of SPE procedures can significantly increase sample throughput, which is particularly beneficial for large-scale biomonitoring studies. nih.gov
| Analyte | Sample Matrix | SPE Sorbent Type | Purpose | Reference |
|---|---|---|---|---|
| Diphenyl phosphate (B84403) (DPhP) | Human Urine | Mixed-mode anion exchange | Extraction and purification | nih.gov |
| Diphenyl phosphate and other organophosphates | Human Urine | Automated off-line SPE | High-throughput sample cleanup | nih.gov |
| Morphine and clonidine | Human Plasma | Polymeric reversed-phase (Strata-X) | Purer sample extracts from small sample volumes | nih.gov |
In humans and other organisms, DPhP and other metabolites can undergo conjugation reactions (e.g., glucuronidation or sulfation) to form more water-soluble compounds that are more easily excreted. To measure the total exposure to the parent compound, it is necessary to analyze both the free and conjugated forms of the metabolite.
Enzymatic hydrolysis is a crucial step in the sample preparation workflow for the analysis of total DPhP in urine. nih.gov This process typically involves treating the urine sample with an enzyme, such as β-glucuronidase (often from Helix pomatia), to cleave the conjugate bonds. nih.govresearchgate.net This deconjugation step converts the conjugated metabolites back to their free form (e.g., DPhP), allowing for the quantification of the total amount of the metabolite present in the sample. nih.gov This approach provides a more comprehensive assessment of exposure to the parent organophosphate flame retardants. nih.gov
Isotope Dilution Mass Spectrometry Approaches
Isotope dilution mass spectrometry (IDMS) is considered a gold-standard quantitative technique, offering high accuracy and precision by correcting for sample loss during preparation and for matrix-induced signal suppression or enhancement in the mass spectrometer. nih.govnih.gov This approach is particularly valuable for analyzing complex biological samples, such as urine, where diphenyl phosphate (DPhP) is a key biomarker of exposure to organophosphate flame retardants. nih.gov
The core principle of IDMS involves spiking a sample with a known quantity of a stable, isotopically labeled version of the analyte, which serves as an internal standard. For DPhP analysis, deuterated diphenyl phosphate (e.g., d10-DPhP) is a commonly used internal standard. cdc.gov Because the labeled standard is chemically identical to the native analyte, it behaves the same way during sample extraction, cleanup, and chromatographic separation. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.
Quantification is achieved by measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard. This ratio is then compared to a calibration curve generated from standards with known native-to-labeled analyte ratios. This method, frequently employing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), effectively minimizes analytical variability. nih.gov The result is a highly reliable measurement of the analyte's true concentration in the original sample.
Research has demonstrated the successful application of automated solid-phase extraction combined with isotope dilution HPLC-MS/MS for the concurrent quantification of DPhP and other related metabolites in human urine. nih.gov
Interactive Table: Performance of an Isotope Dilution HPLC-MS/MS Method for Diphenyl Phosphate (DPhP) Quantification
| Method Parameter | Performance Metric | Reference |
| Technique | Isotope dilution-electrospray ionization tandem mass spectrometry | nih.gov |
| Internal Standard | Isotopically labeled DPhP (e.g., d10-DPhP) | cdc.gov |
| Limit of Detection (LOD) Range | 0.05–0.16 ng/mL | nih.gov |
| Spiked Sample Recovery | 90–113% | nih.gov |
| Interday Imprecision (RSD) | 2–8% | nih.gov |
| Key Advantage | High throughput (96 samples/day) and accuracy | nih.gov |
Conclusion and Future Research Directions
Summary of Key Academic Contributions
The academic contributions of diphenyl phosphate (B84403) dihydrate are primarily centered on its role as a precursor and ligand in coordination chemistry and as a subject of study in materials science.
One of the significant areas of research has been its utilization in the synthesis of metal complexes. For instance, diphenyl phosphate has been instrumental in the assembly of novel copper(II) coordination complexes. These studies have demonstrated how the diphenyl phosphate ligand, in conjunction with various N-donor linkers, can be used to construct diverse supramolecular architectures, including one-dimensional chains and two- and three-dimensional networks. The formation of these structures is often influenced by non-covalent interactions such as π-π stacking and C-H···π interactions.
Furthermore, research into related compounds has provided insights into the structural chemistry of organophosphates. Studies on copper(II) diphenylphosphate dihydrate have elucidated its structure and magnetic properties. Similarly, investigations into glycinium diphenylphosphate have contributed to the understanding of the crystal and molecular structures of amino acid-phosphate complexes.
While much of the research focuses on the anhydrous form, diphenyl phosphate (DPHP), particularly its role as a metabolite of the widely used flame retardant triphenyl phosphate (TPHP), these studies provide a broader context for understanding the environmental and biological significance of diphenyl phosphate compounds. The detection of DPHP in various environmental matrices and biological samples has spurred research into its potential toxicological effects.
Unaddressed Research Questions and Emerging Areas
Despite the existing body of research, several questions regarding diphenyl phosphate dihydrate remain unanswered, pointing to promising avenues for future investigation.
A primary gap in the current literature is a detailed and specific method for the synthesis and crystallization of pure this compound. While methods for the synthesis of anhydrous diphenyl phosphate are documented, the controlled formation of the dihydrate crystal is less understood. Elucidating the precise conditions that favor the formation of the dihydrate over the anhydrous form would be a valuable contribution.
The academic applications of the dihydrate form itself, beyond its use as a starting material, remain an underexplored area. Research could focus on whether the presence of water molecules in the crystal lattice imparts any unique catalytic, reactive, or material properties compared to the anhydrous form. For example, the water molecules could play a role in mediating intermolecular interactions or in facilitating specific reaction mechanisms.
Another emerging area of interest is the comparative study of the biological and environmental behavior of this compound versus its anhydrous counterpart. It is plausible that the hydration state could influence its solubility, bioavailability, and interaction with biological systems.
Potential for Novel Academic Applications of this compound
The unique characteristics of this compound suggest several potential avenues for novel academic applications.
In the field of crystal engineering , the dihydrate could serve as a versatile building block for the design and synthesis of novel multi-component crystals and coordination polymers. The hydrogen bonding capabilities of the water molecules, in conjunction with the phenyl rings and the phosphate group, offer a rich set of non-covalent interactions that can be exploited to create predictable and functional solid-state architectures.
As a reagent in organic synthesis , the potential for this compound to act as a catalyst or a precursor in reactions where water plays a crucial role is an intriguing possibility. For instance, it could be investigated as a proton shuttle or as a source of controlled water release in specific reaction environments.
In materials science , the incorporation of this compound into polymer matrices or as a component in hybrid materials could lead to the development of new functional materials. Its flame-retardant properties, potentially modulated by the presence of water of hydration, could be further explored and optimized.
Finally, in analytical chemistry , the specific interactions of this compound with other molecules could be harnessed for the development of new sensors or separation materials. Its ability to form specific host-guest complexes or to participate in selective binding events could form the basis for novel analytical methodologies.
Q & A
Basic Research Questions
Q. What analytical techniques are optimal for characterizing the crystallinity and purity of diphenyl phosphate dihydrate?
- Methodological Answer : X-ray diffraction (XRD) is critical for confirming crystallinity and phase identity, while thermogravimetric analysis (TGA) can quantify hydration states by measuring mass loss upon dehydration. Differential scanning calorimetry (DSC) further identifies thermal transitions (e.g., melting points). For purity assessment, high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry detects organic impurities. These methods are standard for phosphate hydrates, as demonstrated in studies on calcium hydrogen phosphate dihydrate .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : Follow protocols for phosphate esters: use fume hoods to avoid inhalation of fine particulates, wear nitrile gloves to prevent dermal exposure, and employ dust masks during weighing. Store in airtight containers to prevent hydration/dehydration. Safety data for structurally similar organophosphates highlight risks of skin/eye irritation and respiratory sensitization .
Q. What solvent systems are effective for recrystallizing this compound to achieve high purity?
- Methodological Answer : Use mixed solvents like ethanol-water (3:1 v/v) to balance solubility and polarity. Gradual cooling from 60°C to 4°C promotes controlled crystal growth. Filtration under reduced pressure removes amorphous byproducts. Similar approaches are validated for sodium phosphate hydrates .
Advanced Research Questions
Q. How can exergy analysis be applied to evaluate the thermodynamic efficiency of this compound synthesis?
- Methodological Answer : Exergy analysis quantifies energy quality losses in synthesis pathways. For phosphate hydrates, calculate exergy destruction in reaction steps (e.g., esterification, hydration) using Gibbs free energy and enthalpy data. This approach, applied to dicalcium phosphate dihydrate production, identifies inefficiencies in acid decomposition or crystallization stages .
Q. How should researchers resolve contradictions in reported Log Kow values for diphenyl phosphate derivatives?
- Methodological Answer : Discrepancies arise from measurement methods (e.g., shake-flask vs. HPLC) and structural analogs (e.g., tertbutylphenyl vs. triphenyl derivatives). Validate experimental Log Kow using OECD Guideline 117 (shake-flask with octanol-water partitioning) and cross-reference with predictive software (e.g., Syracuse WSKOW). Weighted averaging for commercial mixtures is also recommended .
Q. What methodological challenges arise in assessing the environmental persistence of this compound?
- Methodological Answer : Key challenges include:
- Degradation Studies : Use OECD 301/302 tests to measure hydrolysis, photolysis, and biodegradation rates under varying pH/temperature.
- Bioaccumulation : Apply quantitative structure-activity relationship (QSAR) models, but validate with in vitro assays due to potential metabolite toxicity.
Data from flame retardant analogs suggest moderate persistence but variable ecotoxicity .
Q. How does the hydration state influence the reactivity of phosphate compounds in catalytic or biological systems?
- Methodological Answer : Hydration alters Lewis acidity and hydrogen-bonding capacity. For example, dihydrate forms of calcium phosphate show reduced surface reactivity compared to anhydrous variants in buffering applications. Use solid-state NMR and surface plasmon resonance (SPR) to compare hydrated vs. anhydrous diphenyl phosphate interactions .
Q. What are best practices for designing in vitro toxicity assays for this compound?
- Methodological Answer :
- Cell Lines : Prioritize hepatocyte (HepG2) and neuronal (SH-SY5Y) models due to organophosphate neurotoxicity risks.
- Dosage : Include sub-millimolar concentrations to avoid solvent interference (e.g., DMSO cytotoxicity).
- Endpoints : Measure oxidative stress (ROS assays), mitochondrial dysfunction (MTT assay), and apoptosis (caspase-3 activation). Reference fluorometric assays for phosphate esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
